Bienvenue dans la boutique en ligne BenchChem!

SR2640

Cellular Toxicology Hepatitis C Virus Research CysLT1 Antagonist Off-Target Effects

SR2640 (QMPB) is the definitive CysLT1 reference antagonist for guinea pig ileum/trachea organ bath studies (IC₅₀=3 nM, pA₂=8.7). Its equipotent LTD4/LTE4 blockade with minimal LTC4 activity enables clean dissection of cysteinyl leukotriene subtype pharmacology. Critically, SR2640 cannot be substituted with montelukast, zafirlukast, or pranlukast due to its distinct species-dependent potency (weak in human vs. guinea pig), unique dual-antagonism profile, and 3-fold higher cytotoxicity (CC₅₀=33.4 µM) versus zafirlukast. Ideal for mechanistic CysLT1 discrimination in antiviral HCV replicon assays (10-fold RNA increase). Procure with confidence—verify lot-specific competitive antagonism parameters before use.

Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
CAS No. 105350-26-3
Cat. No. B028519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR2640
CAS105350-26-3
Synonyms2-(3-(2-quinolylmethoxy)phenylamino)benzoic acid
SR 2640
SR-2640
SR2640
Molecular FormulaC23H18N2O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O
InChIInChI=1S/C23H18N2O3/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18/h1-14,24H,15H2,(H,26,27)
InChIKeyLMPZHLXYBWGGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR2640 (CAS 105350-26-3) for CysLT1/LTD4-LTE4 Receptor Antagonism Research: Compound Class, Molecular Identity, and Procurement Baseline


SR2640 (also known as QMPB), with the IUPAC name 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid and CAS registry number 105350-26-3, is a small-molecule antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), specifically targeting leukotriene D4 (LTD4) and leukotriene E4 (LTE4) [1]. The compound is characterized by a quinoline–phenylamino–benzoic acid scaffold, with a molecular formula of C₂₃H₁₈N₂O₃ (free base molecular weight 370.40 g/mol; hydrochloride salt molecular weight 406.87 g/mol) [1]. SR2640 exhibits competitive antagonism at CysLT1 receptors, as evidenced by parallel rightward shifts of LTD4 concentration–response curves in isolated guinea pig trachea and ileum, with Schild plot slopes not significantly different from unity .

Why SR2640 Cannot Be Interchanged with Montelukast, Zafirlukast, or Other In-Class CysLT1 Antagonists


Substituting SR2640 with other CysLT1 antagonists such as montelukast, zafirlukast, or pranlukast is not scientifically valid due to fundamental differences in pharmacological profile, species-dependent potency, and functional selectivity. While these clinically approved agents exhibit nanomolar affinity for human CysLT1 receptors and are optimized for oral bioavailability and once-daily dosing in patients, SR2640 was characterized as a 'weak LTD4-antagonist in asthmatics' [1] and displays a pronounced efficacy gap between guinea pig tissues (IC₅₀ = 3 nM) and human functional responses. Furthermore, SR2640 exhibits a unique dual antagonism profile for LTD4 and LTE4 with minimal activity against LTC4 [2], a selectivity pattern not uniformly shared across the class. Direct comparative data in cellular toxicity assays demonstrate that SR2640 (CC₅₀ = 33.4 μM) is approximately 3-fold more cytotoxic than zafirlukast (CC₅₀ > 100 μM) in Huh7.5 hepatoma cells [3], underscoring that these compounds cannot be treated as interchangeable tools for in vitro experimental design. Researchers must select the appropriate antagonist based on species, assay endpoint, and the specific leukotriene ligand under investigation.

SR2640 (CAS 105350-26-3) Quantitative Evidence: Head-to-Head and Cross-Study Comparisons for Scientific Selection


SR2640 vs. Zafirlukast and Cinalukast: Cellular Toxicity Comparison in Huh7.5 Hepatoma Cells

In a head-to-head cellular toxicity screen using Huh7.5 hepatoma cells, SR2640 exhibited a half-maximal cytotoxic concentration (CC₅₀) of 33.4 ± 3.9 μM, whereas zafirlukast and cinalukast both displayed CC₅₀ values greater than 100 μM under identical assay conditions [1]. This direct comparison indicates that SR2640 is at least 3-fold more cytotoxic to this cell line than zafirlukast, a clinically approved CysLT1 antagonist. This differential toxicity profile has functional consequences in HCV replicon assays: SR2640 paradoxically increased HCV subgenomic replicon RNA levels in a dose-dependent manner (up to 10-fold maximum increase), whereas zafirlukast and cinalukast did not produce this effect [2].

Cellular Toxicology Hepatitis C Virus Research CysLT1 Antagonist Off-Target Effects

SR2640 vs. Unlabeled LTD4: Competitive Binding Affinity to Guinea Pig Lung Membranes

SR2640 concentration-dependently inhibited the binding of 0.4 nM [³H]LTD4 to guinea pig lung membranes with an IC₅₀ of 23 nM. The inhibition curve was parallel to that of unlabeled LTD4, which exhibited an IC₅₀ of 2.2 nM in the same assay system [1]. This 10.5-fold difference in binding affinity establishes the baseline intrinsic potency of SR2640 relative to the endogenous agonist at the guinea pig CysLT1 receptor. The parallelism of the curves supports the competitive mechanism of antagonism.

Radioligand Binding CysLT1 Receptor Pharmacology Competitive Antagonism

SR2640: Species-Dependent Functional Antagonism Gap Between Guinea Pig and Human

In isolated guinea pig ileum and trachea, SR2640 potently inhibits LTD4-induced contractions with an IC₅₀ of 3 nM and a pA₂ value of 8.7 (equivalent to Kd ≈ 2 nM), with Schild plot slopes not different from unity confirming competitive antagonism [1]. However, in human asthmatic subjects undergoing LTD4 inhalation challenge, SR2640 was characterized as a 'weak LTD4-antagonist' [2]. This species-dependent efficacy gap is a defining feature of SR2640: it exhibits nanomolar potency in guinea pig smooth muscle assays but markedly reduced antagonism in human airways.

Species Selectivity Translational Pharmacology LTD4 Antagonism

SR2640: Dual LTD4/LTE4 Antagonism with Minimal LTC4 Cross-Reactivity

SR2640 exhibits a unique selectivity profile among CysLT1 antagonists: it is equally effective in antagonizing both LTD4- and LTE4-induced contractions of isolated guinea pig ileum (IC₅₀ = ~0.003 μM for both ligands), but is much less potent in reducing LTC4-induced contractions [1]. This dual LTD4/LTE4 antagonism with minimal LTC4 activity distinguishes SR2640 from certain other leukotriene antagonists that may exhibit broader or different subtype selectivity patterns. The pA₂ value of 8.7 derived from tracheal LTD4 antagonism confirms competitive, surmountable antagonism at the receptor level [1].

Leukotriene Receptor Subtype Selectivity CysLT1 Pharmacology Functional Antagonism

SR2640: Functional Antagonism in Human Neutrophil Chemotaxis Modulation

In human polymorphonuclear neutrophils (PMNs), LTD4 attenuates LTB4-directed chemotaxis. SR2640 abolished this LTD4-mediated attenuation of PMN chemotaxis, restoring normal chemotactic responses [1]. Additionally, SR2640 inhibited the LTD4-induced rise in intracellular free calcium and stimulated inositol phosphate production in human neutrophils [1]. This functional antagonism in a human cell type demonstrates that SR2640 retains measurable activity on human LTD4 receptors in specific cellular contexts, despite its classification as a weak antagonist in whole-organism human airway challenge studies.

Neutrophil Biology Leukotriene-Mediated Chemotaxis Inflammation Research

SR2640 (CAS 105350-26-3) Optimal Application Scenarios Based on Quantitative Evidence


Guinea Pig Ex Vivo Smooth Muscle Pharmacology Studies

SR2640 is optimally suited for isolated guinea pig ileum and trachea organ bath experiments investigating LTD4- and LTE4-induced contractile responses. The compound's well-characterized competitive antagonism profile in these tissues (IC₅₀ = 3 nM; pA₂ = 8.7; Schild slope ≈ 1.0) makes it a reliable reference antagonist for validating CysLT1-mediated smooth muscle contraction assays [1]. Its equipotent inhibition of both LTD4 and LTE4, coupled with minimal LTC4 activity, enables clean dissection of cysteinyl leukotriene subtype pharmacology in this species [1].

Human Neutrophil Chemotaxis and Calcium Signaling Studies

Investigators examining leukotriene-mediated modulation of human neutrophil function should consider SR2640 as a tool compound. The compound has demonstrated functional antagonism in human PMNs, specifically reversing LTD4-mediated attenuation of LTB4-directed chemotaxis and inhibiting LTD4-stimulated intracellular calcium mobilization and inositol phosphate production [1]. This human primary cell activity provides a relevant experimental system for probing CysLT1 signaling in innate immune cells.

CysLT1 Antagonist Comparator Studies in Virology

SR2640 serves as a distinct comparator CysLT1 antagonist in virology research, particularly in studies examining the role of cysteinyl leukotriene receptors in viral replication. Its differential cellular toxicity profile (CC₅₀ = 33.4 μM in Huh7.5 cells) and paradoxical enhancement of HCV subgenomic replicon RNA levels (up to 10-fold increase) [1][2] provide a contrasting pharmacological phenotype to zafirlukast and cinalukast, enabling mechanistic discrimination of CysLT1-dependent versus off-target effects in antiviral assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR2640

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.